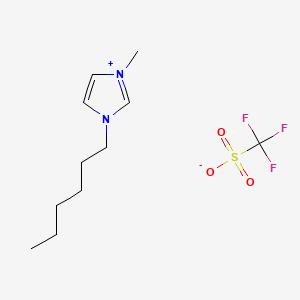

1-Hexil-3-metilimidazolio trifluorometanosulfonato

Descripción general

Descripción

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate (HMITFS) is an organic ionic liquid (IL) composed of a cationic hexyl-3-methylimidazolium and an anionic trifluoromethanesulfonate. It is a colorless, odorless, and thermally stable liquid that has been widely used in various fields, such as electrochemistry, catalysis, and materials science. Its unique physical and chemical properties make it an attractive choice for various applications.

Aplicaciones Científicas De Investigación

Catalizador en reacciones químicas

El 1-Hexil-3-metilimidazolio trifluorometanosulfonato tiene amplias aplicaciones como catalizador . Se utiliza en diversas reacciones químicas como la alquilación y acilación de Friedel-Crafts, las reacciones de Diels-Alder, las condensaciones aldólicas, la hidrogenación de alquenos, la ciclación y los procesos de polimerización .

Reacción de Diels-Alder

Este compuesto puede utilizarse como alternativa a la mezcla de perclorato de litio-éter dietílico en la reacción de Diels-Alder . La reacción de Diels-Alder es una reacción química entre un dieno conjugado y un alqueno sustituido, comúnmente denominado dienófilo, para formar un sistema de ciclohexeno sustituido .

Inhibición de la corrosión

El this compound ha sido investigado por sus propiedades de inhibición para la corrosión del acero dulce en 1 M HCl . Esto lo convierte en un candidato potencial para su uso en industrias donde la corrosión de los metales es un problema importante .

Mecanismo De Acción

Target of Action

The primary target of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate is mild steel, where it acts as a corrosion inhibitor . This compound interacts with the surface of the mild steel, forming a protective layer that prevents corrosive substances from causing damage .

Mode of Action

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate interacts with its target, mild steel, by adsorbing onto the steel surface . This adsorption process results in the formation of a protective layer that inhibits corrosion. The compound’s high inhibition efficiency is attributed to the presence of more than one heteroatoms with high electronegativity (S, O) in its anions, which enhances its adsorption on the surface of the mild steel .

Biochemical Pathways

The action of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate affects the pathway of corrosion in mild steel. By forming a protective layer on the steel surface, the compound disrupts the normal process of corrosion, preventing the interaction between the steel and corrosive substances . This results in the preservation of the steel’s structural integrity.

Pharmacokinetics

The compound’s ability to adsorb onto the surface of mild steel and form a protective layer can be seen as analogous to absorption and distribution .

Result of Action

The molecular and cellular effects of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate’s action are observed in the prevention of corrosion in mild steel. The compound forms a protective layer on the steel surface, preventing corrosive substances from interacting with the steel . This results in the preservation of the steel’s structural integrity and extends its lifespan.

Action Environment

The action, efficacy, and stability of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate can be influenced by environmental factors. For instance, the compound is used as a corrosion inhibitor in environments where mild steel is exposed to corrosive substances . The compound’s efficacy can be affected by the concentration of corrosive substances, temperature, and other factors in its environment . It is also worth noting that the compound should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizers .

Propiedades

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.CHF3O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)8(5,6)7/h8-10H,3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABFGPMWVQNDHI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047871 | |

| Record name | 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460345-16-8 | |

| Record name | 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES2A7WD28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

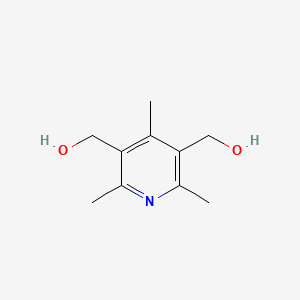

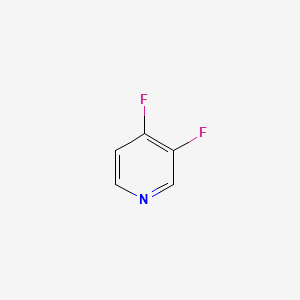

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)